3-methoxy-2-nitrobenzene-1-sulfonamide
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Overview
Description
3-Methoxy-2-nitrobenzene-1-sulfonamide: is an organic compound that belongs to the class of aromatic sulfonamides It is characterized by the presence of a methoxy group (-OCH3), a nitro group (-NO2), and a sulfonamide group (-SO2NH2) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-2-nitrobenzene-1-sulfonamide typically involves the nitration of 3-methoxybenzene followed by sulfonation and subsequent conversion to the sulfonamide. The general steps are as follows:
Nitration: 3-Methoxybenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position relative to the methoxy group.
Sulfonation: The nitrated product is then subjected to sulfonation using fuming sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid group.
Conversion to Sulfonamide: The sulfonic acid derivative is converted to the sulfonamide by reaction with ammonia or an amine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base or catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 3-Methoxy-2-aminobenzene-1-sulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3-Formyl-2-nitrobenzene-1-sulfonamide or 3-carboxy-2-nitrobenzene-1-sulfonamide.
Scientific Research Applications
Chemistry: 3-Methoxy-2-nitrobenzene-1-sulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of drugs with antibacterial, antifungal, or anticancer properties. Its sulfonamide group is known for its ability to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthase, making it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to impart specific properties such as increased thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 3-methoxy-2-nitrobenzene-1-sulfonamide depends on its application. In medicinal chemistry, the sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication, making it effective as an antibacterial agent.
Comparison with Similar Compounds
- 4-Methoxy-3-nitrobenzene-1-sulfonamide
- 2-Methoxy-5-nitrobenzene-1-sulfonamide
- 3-Methoxy-4-nitrobenzene-1-sulfonamide
Comparison: 3-Methoxy-2-nitrobenzene-1-sulfonamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity
Properties
CAS No. |
1261501-31-8 |
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Molecular Formula |
C7H8N2O5S |
Molecular Weight |
232.2 |
Purity |
95 |
Origin of Product |
United States |
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